1-Bromo-2-fluoropropane

Beschreibung

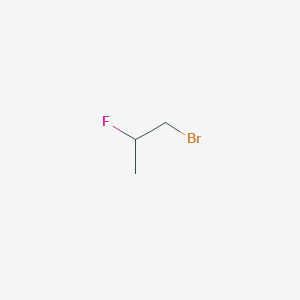

1-Bromo-2-fluoropropane (C₃H₆BrF, CAS 1871-72-3) is a halogenated alkane featuring both bromine and fluorine substituents on adjacent carbon atoms. This compound is synthesized through selective halogen exchange reactions, such as the reaction of 1,2-dibromopropane with chlorine monofluoride (ClF), which replaces one bromine atom with fluorine .

The molecule’s bifunctional halogen configuration (Br and F on C1 and C2, respectively) confers unique reactivity in boron halide-catalyzed haloalkylation reactions, where it serves as a fluorohaloalkane precursor . Its applications span organic synthesis, particularly in the preparation of fluorinated intermediates, though its use is restricted under international environmental protocols.

Eigenschaften

IUPAC Name |

1-bromo-2-fluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrF/c1-3(5)2-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMOYZCKOYEADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862770 | |

| Record name | 1-Bromo-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-72-3 | |

| Record name | Propane, 1-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoropropane can be synthesized through halogen exchange reactions. One common method involves the reaction of 1-bromo-2-chloropropane with potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to facilitate the exchange of chlorine with fluorine.

Industrial Production Methods: On an industrial scale, the production of propane, 1-bromo-2-fluoro- may involve the direct fluorination of 1-bromopropane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. This method requires stringent control of reaction conditions to ensure selectivity and yield.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium cyanide.

Elimination Reactions: In the presence of a strong base like sodium ethoxide, propane, 1-bromo-2-fluoro- can undergo elimination to form alkenes.

Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.

Elimination: Sodium ethoxide in ethanol, heated under reflux.

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 2-fluoropropane or 2-cyanopropane.

Elimination: Formation of propene.

Oxidation: Formation of 2-fluoropropanoic acid.

Reduction: Formation of propane.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluoropropane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those requiring fluorinated moieties.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of propane, 1-bromo-2-fluoro- in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. The bromine atom, being a good leaving group, facilitates these reactions. The fluorine atom, due to its high electronegativity, can influence the reactivity and stability of intermediates, thereby affecting the overall reaction pathway.

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

A comparative analysis of key physical properties is provided below:

Key Observations :

- Molecular Weight: this compound and 2-Bromo-1-chloropropane have higher molecular weights than their monohalogenated counterparts due to dual halogen substitution.

- Boiling Points : The presence of fluorine in this compound likely lowers its boiling point compared to 1-Bromopropane (71.2°C) due to reduced polarizability, though exact data are unavailable.

- Reactivity : The fluorine atom in this compound increases electrophilicity at the adjacent carbon, enhancing its susceptibility to nucleophilic substitution compared to 1-Bromopropane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.